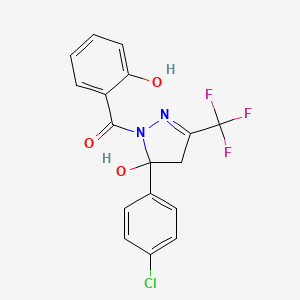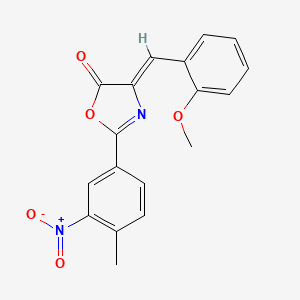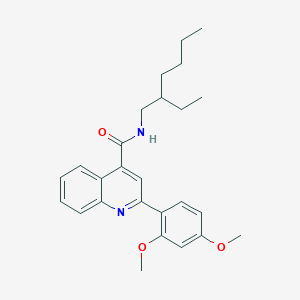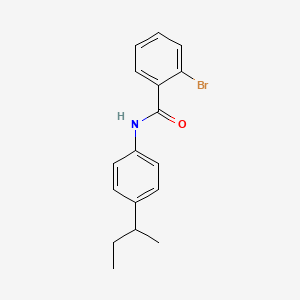
1-isobutyryl-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyryl-4-(2-methylphenyl)piperazine, also known as IMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of 1-isobutyryl-4-(2-methylphenyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. It has also been suggested that this compound inhibits the monoamine oxidase enzyme, which leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is involved in the regulation of reward and motivation. This compound has also been shown to increase the levels of norepinephrine and serotonin in the brain, which are involved in the regulation of mood and anxiety. These effects make this compound a promising compound for the development of new drugs for the treatment of psychiatric disorders.
実験室実験の利点と制限
1-isobutyryl-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have high affinity for the dopamine D2 receptor and inhibitory effect on the monoamine oxidase enzyme. However, there are also limitations to the use of this compound in lab experiments. It has a short half-life and is rapidly metabolized in the body. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of 1-isobutyryl-4-(2-methylphenyl)piperazine in scientific research. One direction is the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia. Another direction is the investigation of the role of this compound in the regulation of reward and motivation. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders such as Parkinson's disease is an area of interest for future research. Overall, this compound has great potential for the development of new drugs and the advancement of scientific research in the field of neuroscience and pharmacology.
合成法
1-isobutyryl-4-(2-methylphenyl)piperazine can be synthesized by reacting 1-bromo-3-methylbenzene with isobutyrylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of this compound as the main product.
科学的研究の応用
1-isobutyryl-4-(2-methylphenyl)piperazine has been used in various scientific research studies due to its potential applications in neuroscience and pharmacology. It has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. These properties make this compound a promising compound for the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia.
特性
IUPAC Name |
2-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)15(18)17-10-8-16(9-11-17)14-7-5-4-6-13(14)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQLLMPDDACUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)


![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)


![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)